molecular formula C8H16O2Si B1580809 Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- CAS No. 59414-23-2

Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-

Cat. No. B1580809
CAS RN: 59414-23-2
M. Wt: 172.3 g/mol
InChI Key: SHALBPKEGDBVKK-UHFFFAOYSA-N
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Description

“Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-”, also known as “1-Methoxy-3-(trimethylsilyloxy)butadiene”, is a chemical compound with the molecular formula C8H16O2Si and a molecular weight of 172.2969 . It is also referred to as "methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether" .


Molecular Structure Analysis

The molecular structure of “Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the nature of chemical bonds.

Scientific Research Applications

Polymer Composites and Coatings

  • Scientific Field: Material Science
  • Application Summary: Silane coupling agents are used in the development of polymer composites and coatings . They enhance the interfacial adhesive strength, making them valuable for multi-materialization .
  • Methods of Application: The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties .
  • Results or Outcomes: The modification of aggregated surface along with asphalt binder excel their properties . Specifically, the silane coupling agent (SCA) Glycidoxypropyl trimethoxysilane (KH-560) utilization realizes the modification purpose .

Silica-Reinforced Rubber Polymers

  • Scientific Field: Polymer Science
  • Application Summary: The methoxy-type silane coupling agents were synthesized via the modification of the hydrolyzable group and characterized to investigate the change in properties of silica/rubber composites .
  • Methods of Application: The prepared methoxy-type silane coupling agents exhibited higher reactivity towards hydrolysis compared to the conventional ethoxy-type one which led to the superior silanization to the silica filler surface modified for the reinforcement of styrene-butadiene rubber .
  • Results or Outcomes: The silica/rubber composites based on these methoxy-type silane coupling agents had the characteristics of more developed vulcanization and mechanical properties when fabricated as masterbatch products for tread materials of automobile tire surfaces .

Water Treatment

  • Scientific Field: Environmental Science
  • Application Summary: Silane coupling agents are used in water treatment processes . They can enhance the interfacial adhesive strength, which is valuable for multi-materialization .
  • Methods of Application: The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .
  • Results or Outcomes: The modification of aggregated surface along with asphalt binder excel their properties . Specifically, the silane coupling agent (SCA) Glycidoxypropyl trimethoxysilane (KH-560) utilization realizes the modification purpose .

Synthesis in Nanoparticles

  • Scientific Field: Nanotechnology
  • Application Summary: Amino-silanized surfaces are used in many laboratories and in industrial processes, such as the synthesis in nanoparticles .
  • Methods of Application: Among the modification methods, silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles . The silanol group forms from the alkoxy group via hydrolysis .
  • Results or Outcomes: The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .

Silane-Based Polymer Coatings

  • Scientific Field: Material Science
  • Application Summary: Silane resin coatings, their structure, characteristics, and applications are reviewed . Generally, silane compounds are classified into two types, silicone and silicates, and make up organic paints and coating agents that are easy to handle and inexpensive and have high designing capability .
  • Results or Outcomes: The concepts of the novel silane compound films and the rational for the research and development will be described . Further, the application possibilities in many industrial fields will be introduced in this chapter, with concrete examples mentioned .

Functional Polysiloxanes

  • Scientific Field: Polymer Science
  • Application Summary: In this paper, functional dialkoxysilanes, (3- ( (3-chloropropyl)thio)propyl)methyldimethoxysilane, 3- ( (3- (dimethoxy (methyl)silyl)propyl)thio) propanoic acid, 3-methoxy-3-methyl-2,11-dioxa-7-thia-3-silatridecan-13-ol, and 3-methoxy-3-methyl-2,11,14,17,20,23,26,29,32-nonaoxa-7-thia-3-silatritriacontane, are first obtained by .
  • Methods of Application: The functional dialkoxysilanes were synthesized via the modification of the hydrolyzable group .
  • Results or Outcomes: The reactivity of the synthesized silane coupling agents toward hydrolysis was investigated by FITR spectroscopic analysis .

properties

IUPAC Name

4-methoxybuta-1,3-dien-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHALBPKEGDBVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC(=C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-

CAS RN

59414-23-2
Record name [(3-Methoxy-1-methylene-2-propen-1-yl)oxy]trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59414-23-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, [(3-methoxy-1-methylene-2-propen-1-yl)oxy]trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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